molecular formula C17H22N6O5 B2368020 8-hydrazinyl-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 333752-38-8

8-hydrazinyl-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2368020
CAS RN: 333752-38-8
M. Wt: 390.4
InChI Key: XTKRKEXSDXJMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-hydrazinyl-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H22N6O5 and its molecular weight is 390.4. The purity is usually 95%.
BenchChem offers high-quality 8-hydrazinyl-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-hydrazinyl-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Potential Applications

  • Hydrazine Derivatives Synthesis : A study by Korobko (2016) explored the synthesis of new functional derivatives of 7-arylalkyl-8-hydrazine theophyllines. These compounds, including variations close to the queried chemical structure, have shown promise in pharmacotherapy for depression, infectious diseases, hypertension, and diabetes. The study highlighted the synthetic potential of these derivatives for creating biologically active substances (Korobko, 2016).

  • Anticancer, Anti-HIV, and Antimicrobial Agents : Research conducted by Rida et al. (2007) on novel substituted purine derivatives, including 8-substituted methylxanthine derivatives, has revealed their potential as anticancer, anti-HIV-1, and antimicrobial agents. Specific compounds exhibited significant activity against leukemia, colon cancer, renal cancer, and displayed antimicrobial properties (Rida et al., 2007).

  • Analgesic and Anti-inflammatory Properties : A study by Zygmunt et al. (2015) on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives revealed their significant analgesic activity. These compounds, closely related to the queried chemical structure, were found to be potent analgesic and anti-inflammatory agents, suggesting their potential for further pharmacological evaluation (Zygmunt et al., 2015).

  • Serotonin Receptor Affinity and Psychotropic Activity : Chłoń-Rzepa et al. (2013) designed a series of 8-aminoalkyl derivatives of purine-2,6-dione with potential as ligands for serotonin receptors, exhibiting antidepressant and anxiolytic properties. This research underscores the versatility of purine derivatives in addressing psychological disorders (Chłoń-Rzepa et al., 2013).

  • Cardiovascular Activity : A study on the synthesis and cardiovascular activity of new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones by Chłoń-Rzepa et al. (2004) revealed that specific derivatives display strong antiarrhythmic activity and hypotensive effects. This demonstrates the potential of such compounds in cardiovascular pharmacotherapy (Chłoń-Rzepa et al., 2004).

properties

IUPAC Name

8-hydrazinyl-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O5/c1-21-14-13(15(25)22(2)17(21)26)23(16(19-14)20-18)8-10(24)9-28-12-6-4-11(27-3)5-7-12/h4-7,10,24H,8-9,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKRKEXSDXJMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN)CC(COC3=CC=C(C=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-hydrazinyl-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.